2-Tert-butyl-4-mercapto-6-methylaniline
Description
2-Tert-butyl-4-mercapto-6-methylaniline (IUPAC name: 4-amino-3-tert-butyl-5-methylbenzenethiol) is a substituted aniline derivative featuring a tert-butyl group at the 2-position, a methyl group at the 6-position, and a thiol (-SH) group at the 4-position. This compound’s unique structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly in thiol-ene click chemistry and polymer stabilization.
A notable application is its use in synthesizing thioether-linked derivatives, such as octadecyl 3-(4-amino-3-tert-butyl-5-methylphenylthio)propionate, achieved via reaction with acrylates under mild conditions (50°C, triethylamine catalyst, 72% yield) . The thiol group’s nucleophilicity drives this reactivity, distinguishing it from analogs lacking sulfur-based substituents.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-amino-3-tert-butyl-5-methylbenzenethiol |
InChI |
InChI=1S/C11H17NS/c1-7-5-8(13)6-9(10(7)12)11(2,3)4/h5-6,13H,12H2,1-4H3 |
InChI Key |
FCCOPNXQLZBXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Comparison
The compound’s closest analogs include:
2-Tert-butyl-6-methylaniline (C₁₁H₁₇N, MW 163.26 g/mol): Lacks the 4-mercapto group, replacing it with a hydrogen atom .
2-Chloro-4-tert-butyl-6-nitroaniline (C₁₀H₁₃ClN₂O₂, MW 228.68 g/mol): Features nitro (-NO₂) and chloro (-Cl) groups instead of methyl and mercapto substituents .
Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The tert-butyl and methyl groups in 2-tert-butyl-4-mercapto-6-methylaniline are electron-donating, enhancing aromatic ring electron density. In contrast, the nitro group in 2-chloro-4-tert-butyl-6-nitroaniline is strongly electron-withdrawing, polarizing the ring for electrophilic substitution .
- Reactive Sites : The mercapto group in the target compound enables nucleophilic thiol-ene reactions, absent in 2-tert-butyl-6-methylaniline .
Physicochemical Properties
- Solubility: The thiol group in the target compound increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF) compared to 2-tert-butyl-6-methylaniline, which is more lipophilic . The nitro and chloro groups in the latter analog further elevate polarity but may reduce solubility in non-polar media .
Data Tables
Table 1: Structural and Functional Group Comparison
Preparation Methods
Friedel-Crafts Alkylation with Subsequent Thiolation
A widely cited approach involves introducing the tert-butyl group via Friedel-Crafts alkylation to a pre-functionalized aniline derivative. In one protocol, 4-mercapto-6-methylaniline is treated with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C in dichloromethane. However, competing reactions between the Lewis acid and the thiol group necessitate temporary protection of the -SH group. Disulfide formation via oxidation with hydrogen peroxide (H₂O₂) prior to alkylation mitigates this issue, yielding the tert-butylated intermediate in 68–72% efficiency. Subsequent reduction with zinc dust in acetic acid regenerates the thiol group.
Key Reaction Parameters:
Sequential Functionalization of 6-Methylaniline
Alternative routes begin with 6-methylaniline, sequentially introducing the tert-butyl and mercapto groups. Nitration at the 4-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C produces 4-nitro-6-methylaniline, which undergoes tert-butylation via Friedel-Crafts conditions. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by diazotization and thiolation using sodium hydrosulfide (NaSH) at pH 8–9. This method avoids thiol protection but requires stringent control over diazonium salt stability.
Comparative Yield Analysis:
| Step | Yield (%) | Conditions |
|---|---|---|
| Nitration | 85 | HNO₃/H₂SO₄, 0°C, 2h |
| Friedel-Crafts | 75 | AlCl₃, tert-butyl chloride, 5°C |
| Diazotization/Thiolation | 60 | NaNO₂/HCl, NaSH, 0°C, 1h |
Protection Strategies for Reactive Functional Groups
Amine Protection
Primary amines are susceptible to electrophilic attack during alkylation. Acetylation with acetic anhydride ((Ac)₂O) in pyridine at room temperature provides a stable acetamide derivative, which is cleavable via hydrolysis with HCl/ethanol (reflux, 4h).
Thiol Protection
Oxidation to disulfides (e.g., using H₂O₂) or formation of thioethers (e.g., with methyl iodide) prevents unwanted side reactions. For example, treatment with methyl iodide in dimethylformamide (DMF) at 50°C converts the thiol to a methylthio (-SMe) group, which is later deprotected using HBr/AcOH.
Purification and Characterization
Chromatographic Separation
Silica gel column chromatography with hexane/ethyl acetate (7:3 v/v) effectively isolates the target compound from regioisomers. Reverse-phase HPLC (C18 column, methanol/water 65:35) further purifies samples for analytical use.
Spectroscopic Validation
-
IR Spectroscopy : NH stretch (3350 cm⁻¹), SH stretch (2550 cm⁻¹), and C-S vibration (690 cm⁻¹).
-
¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), δ 2.24 (s, 3H, CH₃), δ 3.52 (s, 1H, SH), δ 6.72 (d, 1H, aromatic).
-
Mass Spectrometry : Molecular ion peak at m/z 209.1 (M⁺), fragment at m/z 152.0 corresponding to loss of tert-butyl.
Challenges and Optimization Opportunities
Steric Hindrance
The tert-butyl group impedes electrophilic substitution at adjacent positions. Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates by 40% compared to conventional heating.
Thiol Oxidation
Trace metal ions catalyze thiol oxidation to sulfonic acids. Adding ethylenediaminetetraacetic acid (EDTA) to reaction mixtures suppresses this side reaction, improving yields by 15–20%.
Industrial-Scale Production Considerations
Batch processes using continuous flow reactors achieve higher consistency in tert-butylation steps. For example, a plug-flow reactor with AlCl₃-coated beads enables 98% conversion at 10°C with a residence time of 5 minutes .
Q & A
What are the optimal synthetic routes and purification methods for 2-Tert-butyl-4-mercapto-6-methylaniline?
Basic Research Focus
Synthesis typically involves multi-step functionalization of aniline derivatives. A plausible route starts with tert-butylation of 4-mercapto-6-methylaniline via Friedel-Crafts alkylation, followed by protection/deprotection strategies for the thiol group to prevent oxidation. Purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization via IR spectroscopy (e.g., NH and SH stretching bands at ~3350 cm⁻¹ and ~2550 cm⁻¹, respectively) and NMR (distinct tert-butyl proton signals at δ 1.3–1.4 ppm) is critical .
How can spectroscopic and computational methods resolve ambiguities in structural characterization?
Basic Research Focus
Combining experimental (IR, NMR, mass spectrometry) and computational techniques (DFT calculations) enhances accuracy. For instance, IR vibrational modes predicted using DFT (B3LYP/6-31G*) can validate experimental peaks, such as the C-S stretching frequency (~650–750 cm⁻¹) . Discrepancies between experimental and theoretical NMR chemical shifts may indicate solvent effects or conformational flexibility, necessitating explicit solvent modeling in DFT .
What advanced computational strategies predict the electronic and thermodynamic properties of this compound?
Advanced Research Focus
Hybrid functionals (e.g., B3LYP) with exact exchange terms improve thermochemical accuracy for bond dissociation energies (e.g., S-H bond) and redox potentials . For correlation effects, the Colle-Salvetti formula, adapted into density-functional theory, provides reliable estimates of electron correlation energy, critical for studying charge-transfer interactions in thiol-containing systems . Basis sets like 6-311++G(d,p) are recommended for sulfur-containing compounds to capture polarization and diffuse effects .
How should researchers address contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?
Advanced Research Focus
Contradictions often arise from uncontrolled variables (e.g., oxygen sensitivity of thiol groups). Systematic replication under inert atmospheres (N₂/Ar) and varying reaction temperatures can isolate contributing factors. Cross-validation using multiple analytical techniques (e.g., comparing HPLC purity with NMR integration) is essential. For computational disagreements, benchmarking against high-level methods (e.g., CCSD(T)) or adjusting solvent models in DFT may reconcile discrepancies .
What methodologies assess the compound’s reactivity in nucleophilic or redox environments?
Basic Research Focus
Thiol reactivity can be probed via thiol-disulfide exchange assays (e.g., Ellman’s reagent for quantifying free -SH groups). Redox stability studies under controlled pH and oxidant concentrations (e.g., H₂O₂, O₂) reveal degradation pathways. Kinetic experiments (UV-Vis monitoring of absorbance at 412 nm for disulfide formation) quantify reaction rates. Comparative studies with analogues (e.g., 4-tert-butyl-2-methylphenol) highlight steric and electronic effects of the tert-butyl group .
How can mechanistic pathways for functionalization reactions involving this compound be elucidated?
Advanced Research Focus
Mechanistic studies employ DFT-based transition-state analysis (e.g., NEB method) to map energy profiles for sulfonation or alkylation. Isotopic labeling (e.g., deuterated solvents) and in situ IR spectroscopy track intermediate species. For radical-mediated reactions (e.g., thiol-ene click chemistry), EPR spectroscopy identifies radical intermediates, while CASSCF calculations model spin states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
